Fmoc-3-(trifluoromethyl)-L-phenylalanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRBDCOLBEYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc 3 Trifluoromethyl L Phenylalanine and Its Derivatives
Strategies for Trifluoromethyl Group Introduction
The incorporation of a trifluoromethyl (CF3) group into an aromatic ring is a key step in the synthesis of 3-(trifluoromethyl)-L-phenylalanine. The strong electron-withdrawing nature and the robustness of the C-F bonds in the CF3 group necessitate specific synthetic strategies. mdpi.comtcichemicals.com These methods can be broadly categorized into chemical approaches that build the trifluoromethylated scaffold and stereo-controlled pathways that ensure the desired L-configuration of the final amino acid.
Chemical Approaches to Incorporate Trifluoromethyl Moieties into Phenylalanine Scaffolds
The introduction of a trifluoromethyl group onto a phenylalanine framework can be achieved either by direct trifluoromethylation of a phenylalanine precursor or, more commonly, by constructing the amino acid from a pre-functionalized aromatic ring.
Transition-Metal-Catalyzed Cross-Coupling: A prevalent strategy involves the use of transition-metal-catalyzed cross-coupling reactions to form the C(sp²)–CF₃ bond. mdpi.com For instance, a Negishi cross-coupling reaction can be employed, pairing a suitably protected β-iodoalanine derivative with a pre-functionalized aryl bromide containing the trifluoromethyl group. nih.govnih.gov This approach allows for the late-stage introduction of the trifluoromethylated aromatic ring. Another route involves the reaction of aryl iodides with trifluoromethyl copper. wikipedia.org
Nucleophilic and Electrophilic Trifluoromethylation: Nucleophilic trifluoromethylation often utilizes reagents like trifluoromethyltrimethylsilane (CF₃Si(CH₃)₃), known as the Ruppert-Prakash reagent, to introduce the CF₃⁻ anion equivalent to carbonyl compounds or aryl halides. nih.govillinois.edu Electrophilic trifluoromethylation reagents, on the other hand, deliver a "CF₃⁺" species to an electron-rich aromatic ring. illinois.edu
Building from Trifluoromethylated Precursors: An alternative to direct trifluoromethylation is to start with a commercially available compound that already contains the trifluoromethyl group, such as 3-(trifluoromethyl)benzyl bromide. This precursor can then be elaborated into the full phenylalanine structure through various synthetic sequences, including alkylation of a glycine enolate equivalent protected by a chiral auxiliary to set the stereochemistry.
A summary of common trifluoromethylation reagents is presented below.
| Reagent Type | Example Reagent | Target Substrate |
| Nucleophilic | Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent) | Aldehydes, Esters, Aryl Halides |
| Electrophilic | Umemoto Reagents, Togni Reagents | Electron-rich Aromatics, Enolates |
| Radical | Trifluoroiodomethane (CF₃I) | Aromatic Compounds (with initiator) |
| Metal-Complex | Trifluoromethyl Copper (CF₃Cu) | Aryl Iodides |
Stereo-controlled Synthetic Pathways
Achieving the correct L-stereochemistry is paramount for the biological activity of peptides incorporating this unnatural amino acid. Asymmetric synthesis methodologies are employed to control the formation of the chiral center. nih.govnih.gov
Chiral Auxiliaries: One established method is the use of chiral auxiliaries. For example, a glycine derivative can be attached to a chiral auxiliary, such as a 3-methyl-4-imidazolidinone, to form a chiral enolate. nih.gov This enolate can then be alkylated with a 3-(trifluoromethyl)benzyl halide. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of stereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired L-amino acid. nih.gov
Asymmetric Catalysis: Modern approaches increasingly rely on asymmetric catalysis. nih.gov For example, the asymmetric hydrogenation of a dehydroamino acid precursor containing the 3-(trifluoromethyl)phenyl moiety, using a chiral rhodium or ruthenium catalyst, can produce the L-enantiomer with high enantiomeric excess. nih.gov Another advanced method is the copper(I)-catalyzed asymmetric conjugate addition of a glycine derivative to an electron-deficient vinylarene, which can yield chiral γ-aryl-α-amino acid derivatives with high enantioselectivity. acs.org These catalytic methods offer an efficient route to chiral non-natural amino acids. rsc.orgmdpi.com
Fmoc Protecting Group Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in peptide synthesis. wikipedia.org Its attachment to 3-(trifluoromethyl)-L-phenylalanine is a crucial step to prepare the molecule for use as a building block in SPPS.
Acylation Techniques with Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)
The most common method for introducing the Fmoc group is through acylation of the amino acid's nitrogen atom with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.orgacs.org
Schotten-Baumann Conditions: This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution. The amino acid is dissolved in a mixture of an organic solvent (like dioxane or THF) and an aqueous solution of a base such as sodium bicarbonate or sodium carbonate. total-synthesis.com Fmoc-Cl, dissolved in an organic solvent, is then added to the stirred mixture. The base neutralizes the hydrochloric acid that is liberated during the reaction, driving the acylation to completion. total-synthesis.com
The general mechanism involves the nucleophilic attack of the deprotonated amino group on the carbonyl carbon of Fmoc-Cl, with the subsequent expulsion of the chloride leaving group. total-synthesis.comyoutube.com
Anhydrous Conditions: Alternatively, the reaction can be carried out under anhydrous conditions using an organic base like pyridine in a solvent such as dichloromethane (DCM). total-synthesis.com
Methodological Approaches to Minimize Side Reactions during Fmoc Protection
Several side reactions can occur during the acylation with Fmoc-Cl, potentially reducing the yield and purity of the desired product.
Oligomer Formation: A primary side reaction is the formation of di- and oligopeptides. This occurs when a newly formed Fmoc-amino acid reacts with another molecule of the unprotected amino acid before all of it has been protected. This is particularly problematic under Schotten-Baumann conditions. total-synthesis.comnih.gov To circumvent this, a zinc-promoted synthesis using Fmoc-Cl under neutral conditions has been developed, which has been shown to prevent the oligomerization side reaction and produce Fmoc-amino acids in high yield and purity. nih.gov
Alternative Reagents: To reduce side reactions, alternative Fmoc-donating reagents with better stability and selectivity are often used. N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a popular alternative to Fmoc-Cl. wikipedia.orgtotal-synthesis.com Fmoc-OSu is more stable and less prone to causing the formation of oligopeptides during the preparation of Fmoc-amino acid derivatives. total-synthesis.com
Reaction Condition Optimization: Careful control of reaction parameters such as pH, temperature, and the rate of addition of Fmoc-Cl can also help minimize side product formation. Maintaining a specific pH can ensure the amino group remains sufficiently nucleophilic while minimizing the reactivity that leads to oligomerization.
| Side Reaction | Common Cause | Mitigation Strategy |
| Dipeptide/Oligopeptide Formation | Reaction of Fmoc-amino acid with unreacted amino acid | Use of Fmoc-OSu instead of Fmoc-Cl; Zinc-promoted reaction under neutral conditions total-synthesis.comnih.gov |
| Over-acylation | Reaction with side-chain nucleophiles (not applicable here) | Use of side-chain protecting groups |
| Racemization | Base-catalyzed epimerization (less common during protection) | Careful choice of base and reaction conditions |
Advanced Purification Techniques for Research-Grade Materials
Achieving high purity (>98%) is essential for Fmoc-amino acids intended for peptide synthesis, as impurities can lead to the formation of deletion sequences or other by-products in the final peptide. ajpamc.comaltabioscience.com
Recrystallization: The most common method for purifying the crude Fmoc-3-(trifluoromethyl)-L-phenylalanine is recrystallization. This technique relies on the difference in solubility between the desired product and impurities in a given solvent system at different temperatures. Solvents such as toluene, isopropyl alcohol, or mixtures containing ethyl acetate and hexane are often effective. ajpamc.comrsc.org For example, a general procedure involves dissolving the crude material in a hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution. ajpamc.com
Chromatography: For achieving very high purity or for separating closely related impurities, chromatographic methods are employed.
Flash Column Chromatography: This technique is used for preparative scale purification. The crude product is loaded onto a silica gel column and eluted with a solvent gradient, for instance, a mixture of hexane and ethyl acetate or methanol in DCM. acs.org
High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for semi-preparative or preparative purification of high-value materials, reversed-phase HPLC (RP-HPLC) is the method of choice. Chiral HPLC, using a chiral stationary phase, can be used to confirm the enantiomeric purity of the final product. rsc.orgnih.gov
The combination of an initial purification by recrystallization followed by a final polishing step using chromatography ensures the production of research-grade this compound with the high purity required for demanding applications like GMP peptide manufacturing. altabioscience.com
Comparative Analysis of Synthetic Routes for Fluorinated Phenylalanine Analogues
The synthesis of fluorinated phenylalanine analogues, including the target compound this compound, is a significant area of research due to the unique properties that fluorine atoms impart on amino acids and peptides. nih.govresearchgate.net The introduction of fluorine can modulate acidity, hydrophobicity, conformation, and bioavailability of the resulting molecules. nih.gov A variety of synthetic strategies have been developed, each with distinct advantages and limitations regarding stereoselectivity, yield, scalability, and substrate scope. This analysis compares several prominent synthetic routes.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and widely used method for establishing the stereochemistry of α-amino acids. This approach typically involves the hydrogenation of a prochiral α,β-unsaturated precursor, such as an α-amidocinnamic acid derivative, using a chiral transition-metal catalyst.
One notable example is the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine. nih.gov The process begins with the reaction of 3-bromo-4-fluorobenzaldehyde and N-acetylglycine to form an α-amidocinnamic acid intermediate. nih.gov This intermediate is then subjected to transition-metal-catalyzed asymmetric hydrogenation. nih.gov The use of a ferrocene-based ligand, Me-BoPhoz, with a rhodium catalyst leads to the N-acetyl-ʟ-phenylalanine derivative with high conversion and an enantiomeric excess (ee) of 94%. nih.gov Subsequent enzymatic hydrolysis can yield the final product with an ee of over 99%. nih.gov Rhodium-MonoPhos complexes have also demonstrated high enantioselectivities in similar reactions, often resulting in quantitative yields. researchgate.net
Another variation involves the asymmetric hydrogenation of an enamine intermediate. For instance, the synthesis of an (R)-2,5-difluorophenylalanine derivative was achieved by coupling an aldehyde with N-Boc phosphonate glycinate to create an enamino ester. nih.gov The subsequent asymmetric hydrogenation of this enamine yielded the product with an impressive >99% ee. nih.gov
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Negishi cross-coupling, offer a direct and versatile method for forming the C-C bond between the aryl group and the alanine backbone. rsc.orgrsc.org This strategy is advantageous for creating a wide range of phenylalanine derivatives by varying the coupling partners.
The Negishi coupling typically involves the reaction of an organozinc reagent with an organic halide. researchgate.net For the synthesis of fluorinated phenylalanine analogues, this translates to coupling a fluorinated aryl halide with a protected iodoalanine derivative that has been converted into a zinc homoenolate. nih.gov This method provides a convenient route to protected fluorinated phenylalanine analogues. nih.gov The versatility of this approach allows for the synthesis of various derivatives, including those with trifluoromethyl groups, by selecting the appropriate fluoro-aromatic starting material. researchgate.net
Alkylation of Glycine Derivatives
Enantioselective alkylation of glycine Schiff bases or their metal complexes is a cornerstone of amino acid synthesis. This method relies on a chiral phase-transfer catalyst (PTC) or a chiral auxiliary to direct the stereoselective addition of an alkyl group to a glycine-derived nucleophile.
One common approach is the alkylation of a glycine benzophenone imine ester using a chiral cinchonidine-derived PTC. acs.org This method is attractive due to its mild reaction conditions, the absence of metal catalysts, and the use of readily available reagents. acs.orgacs.org The synthesis of various fluorinated phenylalanine analogues can be achieved by using the corresponding fluorinated benzyl bromides as the alkylating agents. acs.org
Alternatively, Ni(II) complexes of glycine can be alkylated. nih.gov This protocol allows for the asymmetric synthesis of a range of chiral amino acids with high yields and excellent diastereoselectivity. nih.gov
Erlenmeyer Azalactone Synthesis
The Erlenmeyer-Plöchl synthesis is a classical method for preparing α-amino acids. wikipedia.orgdrugfuture.com The process involves a three-component condensation of a benzaldehyde, N-acetylglycine, and acetic anhydride to form an intermediate oxazolone (azlactone). nih.govwikipedia.org For fluorinated analogues, a fluorinated benzaldehyde is used as the starting material. nih.gov
This multistep route proceeds by forming the azlactone, which is then subjected to reductive ring cleavage, often using red phosphorus and hydroiodic acid, to yield the final fluorinated phenylalanine analogue. nih.gov While historically significant and effective, this method can involve harsh reagents and may be less efficient than modern catalytic asymmetric methods. nih.govresearchgate.net Variations using different condensing agents or reaction conditions, such as sonochemical reactions in ionic liquids, have been developed to improve efficiency and create more environmentally friendly protocols. uctm.edu
Comparative Summary
The choice of synthetic route for a specific fluorinated phenylalanine analogue depends on factors like desired stereopurity, scale, availability of starting materials, and the specific fluorine substitution pattern required.
| Synthetic Route | Key Strategy | Stereocontrol Method | Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of a prochiral alkene | Chiral metal catalyst (e.g., Rh-DuPhos, Rh-MonoPhos) | High enantioselectivity (>99% ee achievable), high yields, well-established. nih.govresearchgate.net | Requires synthesis of specific prochiral precursors; catalyst cost. |
| Negishi Cross-Coupling | Pd-catalyzed C(sp²)-C(sp³) bond formation | Uses chiral starting material (e.g., protected iodoalanine) | High versatility in aryl group introduction, direct route. nih.govrsc.org | Requires preparation of air-sensitive organozinc reagents. researchgate.net |
| Alkylation of Glycine Derivatives | Enolate alkylation with a fluorinated benzyl halide | Chiral Phase-Transfer Catalyst (PTC) or Ni(II) complex | Mild conditions, metal-free options (PTC), operational simplicity. acs.orgnih.gov | Catalyst loading and stability can be a concern on a large scale. acs.org |
| Erlenmeyer Azalactone Synthesis | Condensation to form an azlactone intermediate, followed by reduction | Often produces racemic products requiring resolution, though asymmetric variants exist | Classical, robust method using common reagents. nih.govwikipedia.org | Often requires harsh reagents (P/HI), may have lower yields and stereoselectivity. nih.gov |
Integration of Fmoc 3 Trifluoromethyl L Phenylalanine into Peptide and Protein Systems
Application in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. Fmoc-3-(trifluoromethyl)-L-phenylalanine serves as a key building block in SPPS, allowing for the precise installation of a trifluoromethylated phenylalanine residue at desired positions within a peptide sequence. chemimpex.com
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used approach in SPPS. nih.gov This methodology relies on the use of the base-labile Fmoc group for Nα-amino protection and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains of trifunctional amino acids. This compound is fully compatible with these standard methodologies. chempep.com
The Fmoc protecting group of this compound can be efficiently removed under standard conditions, typically using a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edupeptide.com The trifluoromethyl group on the phenyl ring is stable to these basic conditions, as well as to the acidic conditions required for the final cleavage of the peptide from the resin and removal of side-chain protecting groups (e.g., using trifluoroacetic acid, TFA). nih.gov
The strong electron-withdrawing nature of the trifluoromethyl group can potentially influence the reactivity of the carboxylic acid during the coupling step. nih.gov However, standard activation methods used in Fmoc/tBu SPPS are generally effective for the incorporation of this amino acid.
Table 1: Compatibility of this compound with Standard Fmoc/tBu SPPS Steps
| SPPS Step | Reagents/Conditions | Compatibility |
| Fmoc Deprotection | 20% Piperidine in DMF | High |
| Amino Acid Coupling | Carbodiimides (e.g., DIC), Uronium/Aminium salts (e.g., HBTU, HATU) | High |
| Side-Chain Protection | Acid-labile groups (e.g., tBu, Trt, Pbf) on other residues | High |
| Cleavage and Global Deprotection | Trifluoroacetic acid (TFA) with scavengers | High |
While generally compatible, the efficient incorporation of this compound, like other non-canonical or sterically demanding amino acids, can benefit from specific optimization strategies to maximize coupling efficiency and minimize side reactions. chempep.com
Coupling Reagents: The choice of coupling reagent can be critical. For potentially challenging couplings, more potent activating agents such as uronium or phosphonium (B103445) salts (e.g., HBTU, HATU, PyBOP) are often preferred over carbodiimides alone. chempep.com These reagents can accelerate the coupling reaction and overcome potential steric hindrance or reduced nucleophilicity of the N-terminal amine of the growing peptide chain. nih.gov
Longer Coupling Times: Extending the reaction time for the coupling of this compound can help ensure the reaction proceeds to completion, especially when incorporating it into a "difficult" sequence known for aggregation. uci.edu
Double Coupling: In cases of incomplete coupling, a second coupling cycle with fresh reagents can be performed to drive the reaction to completion. Monitoring the coupling reaction using a qualitative test like the ninhydrin (B49086) test is crucial to determine if a second coupling is necessary. iris-biotech.de
Solvent Choice: The choice of solvent can impact peptide chain solvation and aggregation. While DMF is standard, the use of alternative solvents or solvent mixtures, such as N-methyl-2-pyrrolidone (NMP) or the inclusion of chaotropic agents, can be beneficial in mitigating on-resin aggregation. nih.gov
Table 2: Potential Optimization Strategies for Incorporating this compound in SPPS
| Strategy | Description | Rationale |
| Use of Potent Activating Agents | Employing HATU, HBTU, or PyBOP instead of or in addition to DIC/HOBt. | Overcomes potential steric hindrance and electronic effects of the trifluoromethyl group. |
| Extended Coupling Times | Increasing the coupling reaction time from the standard 1-2 hours to 4 hours or longer. | Allows more time for the sterically demanding amino acid to couple completely. |
| Double Coupling | Repeating the coupling step with fresh reagents after an initial coupling cycle. | Drives the reaction to completion if the first coupling is inefficient. |
| Monitoring of Coupling Reactions | Utilizing qualitative tests (e.g., Kaiser test, TNBS test) to assess the completeness of the coupling. | Provides real-time feedback to guide the synthesis and the need for optimization strategies. |
Alternative Strategies for Non-Canonical Amino Acid Incorporation in Biomolecules
Beyond SPPS, several other powerful techniques exist for incorporating non-canonical amino acids like 3-(trifluoromethyl)-L-phenylalanine into peptides and proteins, often in a cellular context. These methods expand the toolkit for creating modified biomolecules.
One prominent approach is genetic code expansion , which involves reprogramming the cellular translational machinery. uci.edu This is achieved by creating an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. The orthogonal aaRS is engineered to specifically recognize the non-canonical amino acid and charge it onto its cognate tRNA. This tRNA, in turn, is engineered to recognize a "blank" codon, such as a stop codon (e.g., the amber codon UAG) or a quadruplet codon, that has been introduced into the gene encoding the target protein. uci.edu When this engineered genetic machinery is introduced into a cell, the non-canonical amino acid is incorporated at the specified site during protein synthesis.
Another strategy is cell-free protein synthesis (CFPS) . peptide.com In this in vitro method, the cellular machinery for transcription and translation is extracted and used in a test tube. This "open" system allows for the direct addition of purified components, including pre-charged tRNAs with non-canonical amino acids. This bypasses the need for an orthogonal aaRS/tRNA pair within a living cell and offers greater flexibility in the types of non-canonical amino acids that can be incorporated. peptide.com
Late-Stage Functionalization of Peptides with Trifluoromethylated Moieties
An alternative to incorporating a pre-functionalized building block like this compound is the late-stage functionalization of a completed peptide. This approach involves chemically modifying a native amino acid residue within the peptide sequence to introduce the trifluoromethyl group.
Recent advances have led to the development of methods for the direct trifluoromethylation of aromatic amino acid residues, such as tryptophan and tyrosine, in unprotected peptides. chemrxiv.org These reactions often employ radical-based mechanisms, where a trifluoromethyl radical is generated and reacts with the electron-rich side chains of these residues. researchgate.net This can be achieved using various reagents and conditions, including photoredox catalysis, which offers mild and biocompatible reaction conditions. chemrxiv.org
For example, visible-light-mediated approaches can be used to generate trifluoromethyl radicals that selectively modify tryptophan residues. chemrxiv.org This strategy is advantageous as it allows for the modification of peptides that have already been synthesized or even isolated from natural sources. It provides a powerful tool for rapidly creating analogues of bioactive peptides to study structure-activity relationships or enhance their therapeutic properties. nih.gov
Influence of Trifluoromethylation on Biomolecular Characteristics in Research Contexts
Modulation of Hydrophobicity and Lipophilicity in Peptide Analogues
The substitution of a methyl (CH3) group with a trifluoromethyl (CF3) group significantly enhances the hydrophobicity and lipophilicity of amino acid residues and, consequently, the peptides into which they are incorporated. nih.govacs.org This increased hydrophobicity is a key factor in modifying the behavior of peptide analogues in biological systems. The trifluoromethyl group is substantially more lipophilic than a methyl group, a property that can be quantified using chromatographic methods. nih.gov
The chromatographic hydrophobicity index (φ0) is a reliable measure of the lipophilicity of a compound. Studies on tripeptides containing trifluoromethylated amino acids have demonstrated a marked increase in their φ0 values compared to their non-fluorinated counterparts. nih.govacs.org This increase is observed regardless of the position of the trifluoromethylated residue within the peptide sequence. nih.gov For instance, the incorporation of (S)-α-trifluoromethylalanine in a tripeptide leads to a significant increase in the hydrophobicity index, often exceeding that of highly hydrophobic natural amino acids like isoleucine. nih.gov
| Peptide Sequence | Chromatographic Hydrophobicity Index (φ0) | Reference |
|---|---|---|
| Ac-Gly-Ala-Gly-NH2 | 15.2 | nih.gov |
| Ac-Gly-(S)-TfmAla-Gly-NH2 | 32.5 | nih.gov |
| Ac-Ala-Gly-Gly-NH2 | 17.8 | nih.gov |
| Ac-(S)-TfmAla-Gly-Gly-NH2 | 35.1 | nih.gov |
The increased lipophilicity imparted by the trifluoromethyl group has significant implications for the pharmacokinetic properties of peptides. Enhanced lipophilicity can improve a peptide's ability to cross biological membranes, such as the blood-brain barrier, which is a critical consideration in drug design. By fine-tuning the hydrophobicity of a peptide through trifluoromethylation, researchers can modulate its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved bioavailability and targeted delivery to specific tissues or organs.
Conformational Effects of the Trifluoromethyl Group within Peptide Structures
The trifluoromethyl group is not only electronically distinct from a methyl group but also sterically more demanding. This steric bulk can impose significant conformational constraints on the peptide backbone and side chains. nih.gov The introduction of a CF3 group can favor specific secondary structures, such as β-turns or helical folds, by restricting the rotational freedom around certain bonds. These conformational preferences can be crucial for the biological activity of a peptide, as they can influence its binding affinity and selectivity for a particular receptor or enzyme.
The conformational effects of trifluoromethylation can be investigated using a combination of spectroscopic techniques and computational modeling. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. The 19F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes in peptides and proteins. fu-berlin.denih.gov The chemical shift of the 19F signal can provide detailed information about the orientation of the trifluoromethyl group and its interactions with neighboring residues. nih.gov
Enhancement of Peptide and Protein Stability
A significant advantage of incorporating trifluoromethylated amino acids into peptides is the enhancement of their stability. acs.org This increased stability can manifest as greater resistance to enzymatic degradation and improved resilience to thermal and chemical denaturation.
Peptides are often susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic potential. The introduction of a trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone, thereby slowing down the rate of enzymatic cleavage. acs.org The strong electron-withdrawing nature of the CF3 group can also alter the electronic properties of the adjacent peptide bond, making it less susceptible to hydrolysis.
| Enzyme | Effect of Trifluoromethylation on Degradation Rate | Reference |
|---|---|---|
| Trypsin | Decreased degradation rate | acs.org |
| Chymotrypsin | Decreased degradation rate | researchgate.net |
| Pepsin | Variable, depends on substitution position | researchgate.net |
The incorporation of trifluoromethyl groups can also enhance the thermal and chemical stability of peptides and proteins. The increased hydrophobicity of the trifluoromethylated residues can lead to stronger hydrophobic interactions within the core of a folded peptide, which helps to stabilize its three-dimensional structure. This can result in a higher melting temperature (Tm), the temperature at which 50% of the peptide is denatured.
While specific data on the thermal denaturation of peptides containing Fmoc-3-(trifluoromethyl)-L-phenylalanine is limited, the general principle is that the stabilizing effect of fluorination can make peptides more robust to harsh conditions, such as high temperatures or the presence of denaturing agents. This enhanced stability is advantageous for the storage and handling of peptide-based therapeutics and research tools.
Alteration of Binding Interactions with Biological Targets
The substitution of a hydrogen atom with a trifluoromethyl group on the phenyl ring of L-phenylalanine can profoundly impact how the resulting peptide interacts with its biological partners. These alterations are primarily due to the distinct electronic and steric nature of the CF3 group compared to a simple C-H bond.
The incorporation of a trifluoromethyl group can enhance the binding affinity of a peptide for its receptor. mdpi.com This enhancement is often attributed to the high electronegativity of the fluorine atoms, which makes the trifluoromethyl group a potent electron-withdrawing substituent. mdpi.com This property can lead to more favorable electrostatic and hydrogen bonding interactions with the receptor's binding pocket. mdpi.com Furthermore, the increased lipophilicity imparted by the CF3 group can improve hydrophobic interactions, further strengthening the peptide-receptor complex. nih.gov
For instance, in the development of antagonists for the calcitonin gene-related peptide (CGRP) receptor, trifluoromethylated compounds have demonstrated high binding affinity. mdpi.com The presence of the CF3 group contributes to both enhanced metabolic stability and increased lipophilicity, which are critical for effective drug-receptor interactions. mdpi.com While specific binding affinity data for this compound-containing peptides across a wide range of receptors is context-dependent, the general principle is that trifluoromethylation can be a key strategy to improve receptor binding.
Table 1: Illustrative Impact of Trifluoromethylation on Receptor Binding Affinity
| Compound/Peptide Class | Modification | Receptor Target | Observed Effect on Binding Affinity | Reference |
| CGRP Antagonists | Introduction of a trifluoromethyl group | CGRP Receptor | Enhanced binding affinity and metabolic stability | mdpi.com |
| Gonadotropin-Releasing Hormone Peptides | Introduction of D-Phenylalanine (Aromatic) | GnRH Receptor | Improved receptor binding affinities | nih.gov |
| Cyclic Opioid Peptides | Conformational restriction of Phenylalanine side chain | µ- and δ-Opioid Receptors | Increased µ-receptor selectivity | mdpi.com |
This table provides illustrative examples of how modifications to aromatic amino acids can influence receptor binding, a principle that applies to the incorporation of trifluoromethylated phenylalanine.
Influence on Enzyme-Substrate and Enzyme-Inhibitor Specificity
Trifluoromethylation can significantly alter the specificity of an enzyme for its substrate or inhibitor. The introduction of a CF3 group can create a more specific fit within the enzyme's active site, leading to enhanced inhibitory potency. Trifluoromethyl ketones (TFMKs) are a well-known class of potent, reversible inhibitors for various esterases and proteases. nih.gov
A notable example is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and diseases like cancer. nih.gov Studies on MMP inhibitors have shown that the introduction of a trifluoromethyl group can influence their inhibitory activity. For instance, α-trifluoromethyl-malic hydroxamates have been evaluated as inhibitors of MMP-2 and MMP-9. researchgate.net While in this specific case, the trifluoromethylated analogs showed a decrease in potency compared to the unfluorinated parent compounds, it highlights the significant impact of this modification on enzyme-inhibitor interactions. researchgate.net The altered electronic and steric profile of the inhibitor due to the CF3 group can change its binding mode within the enzyme's active site, thereby affecting its inhibitory constant (Ki). researchgate.net
Table 2: Effect of Trifluoromethylation on Enzyme Inhibition
Electronic and Steric Contributions of the Trifluoromethyl Group
The profound effects of the trifluoromethyl group on biomolecular interactions stem from its unique electronic and steric properties, which are distinct from those of a methyl group and other small alkyl groups.
The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This property significantly alters the electronic distribution of the aromatic ring in 3-(trifluoromethyl)-L-phenylalanine, influencing its ability to participate in π-π stacking, cation-π, and other non-covalent interactions within a biological target's binding site. The electron-withdrawing nature of the CF3 group can also affect the acidity or basicity of nearby functional groups, which can be critical for binding. mdpi.com
From a steric perspective, the trifluoromethyl group is larger than a methyl group. mdpi.com Its van der Waals volume is often considered to be similar to that of an ethyl or even an isopropyl group. mdpi.com This increased bulk can lead to a more favorable shape complementarity within a binding pocket, enhancing binding affinity and selectivity. However, it can also introduce steric hindrance that may be detrimental to binding if the pocket is too small.
In peptide design and medicinal chemistry, the trifluoromethyl group is frequently used as a bioisostere for other chemical groups. Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. The CF3 group is often considered a bioisostere for the methyl, ethyl, and isopropyl groups. researchgate.net
The rationale for this bioisosteric replacement is to modulate the properties of a peptide in a controlled manner. For example, replacing a methyl group with a trifluoromethyl group can increase lipophilicity, which may enhance cell membrane permeability. nih.gov The CF3 group's metabolic stability is also a significant advantage, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. nih.gov
While the trifluoromethyl group can mimic the size of an ethyl or isopropyl group, its electronic properties are vastly different. This dichotomy allows for the separation of steric and electronic effects in structure-activity relationship studies. The choice of the CF3 group as a bioisostere is a strategic decision to fine-tune the pharmacological profile of a peptide, aiming to improve its potency, selectivity, and pharmacokinetic properties.
Table 3: Comparison of Physicochemical Properties of the Trifluoromethyl Group and its Common Bioisosteres
| Property | Methyl (-CH3) | Ethyl (-CH2CH3) | Isopropyl (-CH(CH3)2) | Trifluoromethyl (-CF3) |
| Van der Waals Volume (ų) | ~20 | ~36 | ~52 | ~43 |
| Lipophilicity (Hansch π value) | +0.56 | +1.02 | +1.53 | +0.88 nih.gov |
| Electronic Effect | Weakly electron-donating | Weakly electron-donating | Electron-donating | Strongly electron-withdrawing mdpi.com |
Note: Van der Waals volumes are approximate and can vary depending on the calculation method. The Hansch π value is a measure of the lipophilicity of a substituent.
Advanced Applications in Biochemical and Chemical Biology Research
Protein Engineering for Structure-Function Relationship Elucidation
The ability to introduce precise modifications into a protein's structure is fundamental to understanding its function. Fmoc-3-(trifluoromethyl)-L-phenylalanine serves as an invaluable tool in this regard, primarily through its application as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy.
Designed Modifications for Probing Protein-Protein and Protein-Ligand Interactions
The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent NMR probe: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment, spanning a range of over 400 ppm. This sensitivity allows for the detection of subtle conformational changes within a protein that may occur upon interaction with other proteins or ligands.
By incorporating 3-(trifluoromethyl)-L-phenylalanine at specific sites within a protein sequence, researchers can create a powerful spectroscopic window into molecular recognition events. Changes in the ¹⁹F NMR chemical shift of the trifluoromethyl group can provide detailed information about the binding interface, the nature of the interactions (e.g., hydrophobic, electrostatic), and any allosteric changes occurring at distant sites within the protein. This approach is particularly advantageous as it provides site-specific information without the need for crystallizing the protein-ligand complex, which can often be a challenging endeavor.
Table 1: Application of ³-(Trifluoromethyl)-L-phenylalanine in Probing Molecular Interactions
| Research Area | Methodology | Information Gained |
| Protein-Ligand Binding | ¹⁹F NMR Spectroscopy | Binding affinity, conformational changes upon binding, allosteric effects |
| Protein-Protein Interactions | ¹⁹F NMR Spectroscopy | Identification of interaction interfaces, characterization of binding dynamics |
| Protein Folding and Stability | ¹⁹F NMR Spectroscopy | Monitoring of folding pathways, assessment of conformational stability |
Enzyme Mechanism Investigations
Understanding the catalytic mechanisms of enzymes is a central goal of biochemistry. The unique properties of the trifluoromethyl group make peptides containing 3-(trifluoromethyl)-L-phenylalanine valuable tools for dissecting these intricate processes.
Utilization as Substrates or Inhibitors to Elucidate Enzyme Catalysis
Peptides incorporating 3-(trifluoromethyl)-L-phenylalanine can be designed to act as either substrates or inhibitors of specific enzymes. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the adjacent peptide bond, potentially mimicking the transition state of an enzyme-catalyzed reaction. This makes such peptides effective as transition-state analog inhibitors, which bind tightly to the enzyme's active site and provide valuable structural and mechanistic insights.
Furthermore, the trifluoromethyl group can serve as a "warhead" in the design of irreversible inhibitors. Its electrophilic character can facilitate covalent bond formation with nucleophilic residues in the enzyme's active site, leading to permanent inactivation. The kinetics of this inactivation can be studied to provide information about the catalytic mechanism and the identity of key active site residues.
The use of ¹⁹F NMR is also highly relevant in this context. By monitoring the ¹⁹F chemical shift of the trifluoromethyl group upon binding to an enzyme, researchers can gain insights into the electrostatic environment of the active site and observe changes that occur during the catalytic cycle.
Design and Development of Peptidomimetics and Peptide Analogues
While peptides are promising therapeutic agents due to their high specificity and potency, their clinical application is often limited by poor metabolic stability and low bioavailability. The incorporation of this compound into peptide sequences is a key strategy to overcome these limitations.
Exploration for Improved Pharmacological Profiles in Research Leads
The trifluoromethyl group is known to enhance the metabolic stability of peptides by sterically shielding adjacent peptide bonds from proteolytic degradation. This increased resistance to enzymatic cleavage can significantly extend the in vivo half-life of a peptide-based drug candidate.
Moreover, the introduction of the trifluoromethyl group can modulate the conformational preferences of a peptide, leading to a more rigid and pre-organized structure. This can result in a higher binding affinity and selectivity for its biological target. The increased lipophilicity imparted by the trifluoromethyl group can also improve the membrane permeability of peptides, enhancing their oral bioavailability. Research in this area has explored the development of peptidomimetics containing fluorinated phenylalanine analogs for various therapeutic targets, including HIV-1 capsid binders.
Table 2: Impact of 3-(Trifluoromethyl)-L-phenylalanine on Peptide Properties
| Property | Effect of Trifluoromethyl Group | Rationale |
| Metabolic Stability | Increased | Steric hindrance to proteolytic enzymes |
| Receptor Binding Affinity | Potentially Increased | Conformational pre-organization, altered electronics |
| Lipophilicity | Increased | Improved membrane permeability |
| Bioavailability | Potentially Improved | Combination of increased stability and lipophilicity |
Bioconjugation Strategies for Advanced Molecular Tools
Bioconjugation, the covalent linking of two biomolecules, is a powerful technique for creating novel molecular tools for research and therapeutic applications. Peptides containing 3-(trifluoromethyl)-L-phenylalanine offer unique opportunities for the development of advanced bioconjugation strategies.
The distinct chemical properties of the trifluoromethyl group can be exploited for site-specific chemical modifications. While direct conjugation to the trifluoromethyl group is challenging, the altered reactivity of the aromatic ring can be utilized for selective functionalization. For instance, photoredox catalysis has been explored for the site-selective C-H functionalization of phenylalanine residues within peptides, opening avenues for the attachment of various molecular payloads.
Peptides containing 3-(trifluoromethyl)-L-phenylalanine can be conjugated to a variety of functional molecules, including:
Fluorescent probes: for cellular imaging and tracking.
Imaging agents: such as radioisotopes for positron emission tomography (PET).
Drug molecules: to create targeted peptide-drug conjugates for cancer therapy.
Affinity tags: for protein purification and detection.
These bioconjugation strategies enable the creation of sophisticated molecular tools with tailored properties for a wide range of applications in chemical biology and medicinal chemistry.
Development of Targeted Delivery Systems in Research Models
The unique properties of fluorinated amino acids are being leveraged in the development of sophisticated drug delivery systems in research settings. While direct applications of this compound in targeted delivery are an emerging area, the principles are based on established platforms using similar molecules, such as Fmoc-diphenylalanine (Fmoc-FF) hydrogels. These systems utilize the self-assembling properties of Fmoc-protected amino acids to create nanostructured hydrogels that can encapsulate therapeutic agents. nih.gov
The incorporation of a trifluoromethyl group into the phenylalanine side chain is expected to significantly enhance the hydrophobicity of the molecule. This modification can influence the self-assembly process, potentially leading to more stable hydrogel structures or altering the release kinetics of encapsulated molecules. In research models, these hydrogels can serve as vehicles for the controlled and localized delivery of anticancer drugs or other bioactive agents. nih.gov For instance, an intelligent drug delivery nanosystem based on supramolecular polymer micelles has been shown to release its payload in response to L-phenylalanine, demonstrating the potential for amino acid derivatives to act as triggers in targeted release mechanisms. nih.gov The study of this compound within such systems could therefore provide valuable insights into designing next-generation delivery vehicles with tunable properties for research applications.
Development of Photoaffinity Labels and Probes (related trifluoromethylated phenylalanine derivatives)
Trifluoromethylated phenylalanine derivatives are highly valuable precursors for the synthesis of photoaffinity labels and probes, which are powerful tools for investigating molecular interactions. A key functional group used for this purpose is (3-Trifluoromethyl)phenyldiazirine (TPD). semanticscholar.org This moiety is particularly effective because it is relatively stable under various conditions (including heat, acid, base, and nucleophiles) but can be activated with high-wavelength UV light (around 365 nm) to generate a highly reactive carbene intermediate. semanticscholar.orgnih.gov This wavelength is advantageous as it minimizes potential damage to biological molecules like proteins, which absorb light at lower wavelengths (200-280 nm). nih.gov
The synthesis of these photoreactive phenylalanine derivatives often involves incorporating the TPD group, transforming the amino acid into a tool for photoaffinity labeling. nih.gov These probes can be designed with additional functionalities, such as a biotin (B1667282) tag, creating trifunctional molecules that can be used to identify, capture, and analyze binding partners within complex biological mixtures. nih.govnii.ac.jp The short half-life of the generated carbene ensures that it reacts in close proximity to the binding site, reducing non-specific labeling. semanticscholar.org
| Property | Description | Reference |
| Photophore | (3-Trifluoromethyl)phenyldiazirine (TPD) | semanticscholar.org |
| Reactive Species | Carbene | semanticscholar.orgnih.gov |
| Activation Wavelength | ~365 nm (UVA) | semanticscholar.org |
| Key Advantages | High stability before activation, minimal damage to biomolecules, rapid reaction of carbene species, low non-specific binding. | semanticscholar.orgnih.gov |
Application in Investigating Protein-Protein and Protein-Ligand Interactions
Photoaffinity labeling (PAL) with probes derived from trifluoromethylated phenylalanine is a potent technique for elucidating the specifics of protein-protein and protein-ligand interactions. nih.gov By incorporating a photoreactive amino acid into a peptide or small molecule ligand, researchers can covalently trap and identify binding partners. nii.ac.jp When the probe binds to its target protein, irradiation with UV light activates the diazirine group, generating a carbene that forms a covalent bond with amino acid residues at the interaction interface. semanticscholar.orgnih.gov
This method allows for the definitive identification of direct binding partners, which is often challenging using non-covalent methods. It has been used to map the substrate-binding site of enzymes and to investigate conformational changes that occur during enzymatic reactions. nih.govnii.ac.jp The aromatic amino acids phenylalanine, tryptophan, and methionine are frequently found at the "hot spots" of protein-protein interactions, making phenylalanine derivatives particularly relevant probes for studying these interfaces. nih.gov Furthermore, the introduction of fluorine can create specific orthogonal multipolar interactions (e.g., C-F···C=O) with the protein backbone, which can enhance binding affinity and provide precise structural information about the ligand's orientation in the binding pocket. nih.gov
Fundamental Fluorine Chemistry Studies in a Biological Context
The use of fluorinated amino acids like 3-(trifluoromethyl)-L-phenylalanine in biological research is rooted in the unique chemical properties of the fluorine atom. nih.gov Fluorine is the most electronegative element, yet it is similar in size to hydrogen. This allows it to act as a subtle replacement for hydrogen in a biological system, often without causing significant steric disruption. nih.gov However, the carbon-fluorine (C-F) bond is exceptionally strong and polar, which can profoundly influence a molecule's electronic properties, conformation, metabolic stability, and binding affinity. nih.govnumberanalytics.com
One of the most powerful applications of these properties is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The trifluoromethyl (CF₃) group is an excellent ¹⁹F NMR probe for several reasons:
It provides a strong, sharp signal due to the three equivalent fluorine atoms.
There is no natural background signal, as fluorine is virtually absent in biological systems. nih.gov
The ¹⁹F chemical shift is extremely sensitive to changes in the local molecular environment. nih.gov
This sensitivity allows researchers to use site-specifically incorporated trifluoromethyl-L-phenylalanine as a reporter to monitor subtle protein conformational changes, protein folding, and the binding of substrates, inhibitors, or other ligands in real-time. nih.gov These studies provide fundamental insights into protein structure and function that are often difficult to obtain with other methods. nih.govnih.gov
| Property | Hydrogen (H) | Fluorine (F) | Implication in Biological Systems |
| van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine is a relatively small substitute for hydrogen, minimizing steric clashes. nih.gov |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | The high electronegativity of fluorine creates a strong dipole in the C-F bond, altering molecular interactions. nih.gov |
| C-Element Bond Energy | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | The C-F bond is very strong, leading to increased metabolic stability of fluorinated compounds. nih.gov |
Analytical and Spectroscopic Methodologies in Research on Fmoc 3 Trifluoromethyl L Phenylalanine
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopy provides invaluable information about the molecular structure, functional groups, and electronic environment of Fmoc-3-(trifluoromethyl)-L-phenylalanine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound.
¹H NMR: Proton NMR confirms the presence of key structural motifs. The spectrum exhibits characteristic signals for the aromatic protons of the fluorenyl (Fmoc) group, typically in the range of 7.3 to 7.9 ppm. creative-peptides.com Signals corresponding to the phenylalanine backbone, including the alpha-proton (α-H) and the beta-protons (β-CH₂), are also observed, providing confirmation of the amino acid structure. creative-peptides.com
¹⁹F NMR: The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR a particularly insightful technique. Fluorine-19 is a highly sensitive NMR nucleus (100% natural abundance), and its chemical shift is extremely sensitive to the local electronic environment. altabioscience.com For this compound, a single sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. This signal provides a clean and direct confirmation of the successful incorporation of the trifluoromethyl moiety. Furthermore, the -CF₃ group can serve as a powerful NMR probe when this amino acid is incorporated into larger peptides or proteins, allowing for the study of peptide structure, dynamics, and interactions without interference from the overwhelming number of proton signals. altabioscience.comacs.org
Table 2: Typical ¹H NMR Chemical Shifts (δ) for Fmoc-Phenylalanine Derivatives This interactive table outlines the expected chemical shift regions for protons in Fmoc-Phe derivatives, referenced against a standard like Tetramethylsilane (TMS).
| Protons | Functional Group | Approximate Chemical Shift (ppm) |
|---|---|---|
| Aromatic H | Fluorenyl (Fmoc) Group & Phenyl Ring | 7.20 - 7.90 |
| CH, CH₂ | Fmoc Methylene & Methine | 4.10 - 4.50 |
| α-H | Phenylalanine Backbone | ~4.20 |
| β-CH₂ | Phenylalanine Backbone | ~3.00 |
| NH | Amide Proton | Variable, often broad |
| OH | Carboxylic Acid | >12.0 (in non-aqueous solvent) |
UV-Visible spectroscopy is primarily used to quantify this compound, leveraging the strong chromophoric nature of the fluorenyl group. researchgate.net This property is extensively exploited in solid-phase peptide synthesis (SPPS). During SPPS, the Fmoc protecting group is removed at the beginning of each coupling cycle using a base like piperidine (B6355638). embrapa.br The cleaved Fmoc group, in the form of a fulvene-piperidine adduct, has a distinct UV absorbance maximum. researchgate.net By measuring the absorbance of the deprotection solution, typically around 300 nm, one can quantify the amount of Fmoc group released. chemicalbook.com This allows for the real-time monitoring of reaction completion and the determination of the loading capacity of the first amino acid attached to the solid support resin. embrapa.brchemicalbook.com
Table 3: UV Spectroscopic Properties of the Fmoc Group for Quantification This interactive table details the UV absorbance characteristics used for monitoring Fmoc group cleavage.
| Property | Value | Application |
|---|---|---|
| Analyte | Dibenzofulvene-piperidine adduct | Product of Fmoc deprotection |
| λₘₐₓ (Wavelength of Max Absorbance) | ~300 nm | Wavelength used for measurement |
| Molar Extinction Coefficient (ε) | ~6566 - 7800 M⁻¹cm⁻¹ | Constant used in Beer-Lambert law for quantification |
Advanced Characterization Methods for Synthesized Research Materials
Beyond routine HPLC and basic spectroscopy, a more in-depth characterization of newly synthesized this compound is essential.
Mass Spectrometry (MS): This technique is critical for confirming the molecular identity of the compound. Electrospray ionization mass spectrometry (ESI-MS), often coupled directly with HPLC (LC-MS), provides a precise measurement of the molecular weight. nih.govnih.gov For this compound, the expected molecular ion peak would correspond to its calculated molecular weight (455.4 g/mol ). peptide.com Tandem mass spectrometry (MS/MS) can further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which correspond to specific parts of the molecule, such as the Fmoc group and the trifluoromethyl-phenylalanine core. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides confirmation of the key functional groups within the molecule. The spectrum of this compound would show characteristic absorption bands for the N-H bond of the amide, the C=O stretch of the carbamate (B1207046) and carboxylic acid groups (typically in the 1700 cm⁻¹ region), and vibrations corresponding to the aromatic rings and the C-F bonds of the trifluoromethyl group. acs.orgresearchgate.net
Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen) of the compound. The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula (C₂₅H₂₀F₃NO₄). A close match between the experimental and theoretical values provides strong evidence for the purity and correct composition of the synthesized material.
Table 4: List of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Fmoc-Phe(3-CF₃)-OH |
| 9-fluorenylmethyloxycarbonyl chloride | Fmoc-Cl |
| Trifluoroacetic acid | TFA |
| Acetonitrile | ACN |
| Fmoc-L-phenylalanine | Fmoc-Phe-OH |
| Fmoc-L-3-Fluorophenylalanine | Fmoc-Phe(3-F)-OH |
| Fmoc-pentafluorophenylalanine-polyethylene glycol | Fmoc-F₅-Phe-PEG |
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for incorporating Fmoc-3-(trifluoromethyl)-L-phenylalanine into peptide chains during solid-phase synthesis?
- Methodological Answer : The synthesis involves stereospecific convergent strategies to integrate the trifluoromethyl-diazirine group into the peptide backbone. For example, Fmoc-Tdf (this compound) is synthesized via a multi-step process that includes protecting group chemistry and diazirine ring formation. During solid-phase peptide synthesis (SPPS), the Fmoc group is removed using 20% piperidine in DMF, followed by coupling with activated amino acids (e.g., HBTU/HOBt). Special care is needed to preserve the diazirine moiety, which is light-sensitive and requires reaction conditions below 25°C and protection from UV exposure .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : The compound should be stored desiccated at -20°C in amber vials to prevent degradation from moisture and light. Prior to use, equilibrate to room temperature under inert gas (e.g., nitrogen) to avoid condensation. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended to verify purity (>95%) and detect hydrolyzed byproducts, particularly after prolonged storage .
Q. What analytical techniques are critical for characterizing this compound and its peptide conjugates?
- Methodological Answer : Use a combination of:
- LC-MS : To confirm molecular weight and detect impurities (e.g., incomplete deprotection).
- Circular Dichroism (CD) : To assess conformational changes in peptides due to the bulky trifluoromethyl group.
- FT-IR Spectroscopy : To monitor the diazirine group’s integrity (peaks at ~2100 cm⁻¹ for N=N stretching).
- ¹⁹F NMR : To quantify trifluoromethyl group incorporation and detect environmental interactions in peptide structures .
Advanced Research Questions
Q. How does this compound function as a photo-crosslinking probe in studying protein-protein interactions?
- Methodological Answer : Upon UV irradiation (350–365 nm), the diazirine group generates a reactive carbene species that forms covalent bonds with proximal residues. To optimize crosslinking efficiency:
- Irradiate peptide-protein complexes for 5–10 minutes on ice to minimize nonspecific binding.
- Use quenching agents (e.g., β-mercaptoethanol) post-irradiation to terminate residual carbenes.
- Validate crosslinking sites via tryptic digest followed by LC-MS/MS, focusing on modified residues within 3–5 Å of the probe .
Q. What experimental parameters influence the release kinetics of drugs encapsulated in Fmoc-phenylalanine-derived hydrogels?
- Methodological Answer : Hydrogels formed with Fmoc derivatives exhibit tunable release profiles based on:
- Network Dynamics : this compound hydrogels show lower storage moduli (G’) compared to Fmoc-tyrosine, enabling faster diffusion of small molecules (<5 nm radius).
- pH Sensitivity : Adjust gelation pH using glucono-δ-lactone (GdL) to control pore size. For sustained release, maintain pH 6.5–7.0, where gel rigidity balances diffusion rates.
- Dye/Guest Molecule Size : Larger molecules (>5 nm) are retained longer in denser networks (e.g., Fmoc-tyrosine gels), while smaller molecules follow Fickian diffusion in Fmoc-phenylalanine systems .
Q. How can researchers resolve contradictions in ionization states of this compound at aqueous interfaces?
- Methodological Answer : Surface-specific techniques like infrared reflection-absorption spectroscopy (IRRAS) reveal that the carboxylic acid group of phenylalanine derivatives deprotonates at lower bulk pH (~3.5) at the air-water interface compared to bulk solution (pKa ~4.8). To study this:
- Prepare Langmuir monolayers of the compound and measure surface pressure vs. area isotherms.
- Correlate IRRAS data (e.g., COO⁻ asymmetric stretching at 1550 cm⁻¹) with bulk titration curves to model interfacial pKa shifts. This is critical for designing peptide-based sensors or catalysts .
Q. What strategies mitigate steric hindrance caused by the trifluoromethyl group during peptide elongation?
- Methodological Answer : The trifluoromethyl group’s bulkiness can disrupt α-helix or β-sheet formation. Mitigation approaches include:
- Backbone Engineering : Use D-amino acids or proline residues adjacent to this compound to reduce steric clashes.
- Solvent Optimization : Increase DMF content (≥90%) or add chaotropic agents (e.g., urea) to improve solubility during coupling.
- Post-Synthetic Modifications : Introduce the trifluoromethyl group via late-stage fluorination to avoid interference during SPPS .
Data Contradiction Analysis
Q. Why do rheological studies report conflicting results on this compound hydrogel stability?
- Resolution : Discrepancies arise from variations in gelation triggers (e.g., pH, temperature) and impurity levels. For reproducibility:
- Standardize gelation protocols (e.g., 10 mg/mL compound in PBS, pH adjusted with 0.1 M GdL).
- Characterize hydrogels using oscillatory rheometry (1 Hz frequency, 1% strain) to compare storage (G’) and loss (G”) moduli. Contradictory data often stem from unaccounted ionic strength effects or trace metal ions altering self-assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
